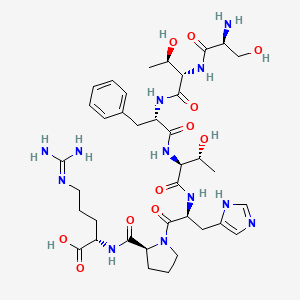

H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH

Description

Le composé H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH est un peptide constitué des acides aminés sérine, thréonine, phénylalanine, thréonine, histidine, proline et arginine. Les peptides comme celui-ci sont de courtes chaînes d'acides aminés liés par des liaisons peptidiques et jouent un rôle crucial dans divers processus biologiques.

Propriétés

Numéro CAS |

683750-69-8 |

|---|---|

Formule moléculaire |

C37H56N12O11 |

Poids moléculaire |

844.9 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C37H56N12O11/c1-19(51)28(47-30(53)23(38)17-50)33(56)45-25(14-21-8-4-3-5-9-21)31(54)48-29(20(2)52)34(57)46-26(15-22-16-41-18-43-22)35(58)49-13-7-11-27(49)32(55)44-24(36(59)60)10-6-12-42-37(39)40/h3-5,8-9,16,18-20,23-29,50-52H,6-7,10-15,17,38H2,1-2H3,(H,41,43)(H,44,55)(H,45,56)(H,46,57)(H,47,53)(H,48,54)(H,59,60)(H4,39,40,42)/t19-,20-,23+,24+,25+,26+,27+,28+,29+/m1/s1 |

Clé InChI |

HXLSRERRXQGKIE-GOUQEUAPSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)N)O |

SMILES canonique |

CC(C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CO)N)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de peptides comme H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH implique généralement la synthèse peptidique en phase solide (SPPS) . Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus implique les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à une résine solide.

Déprotection : Le groupe protecteur de l'acide aminé est éliminé pour permettre l'ajout du prochain acide aminé.

Couplage : Le prochain acide aminé, protégé au niveau de son groupe amine, est activé et couplé à la chaîne peptidique croissante.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée.

Clivage : Le peptide terminé est clivé de la résine et déprotégé pour donner le produit final.

Méthodes de production industrielle

Dans les milieux industriels, la production de peptides comme this compound peut être mise à l'échelle à l'aide de synthétiseurs peptidiques automatisés. Ces machines automatisent le processus SPPS, permettant une synthèse efficace et reproductible de grandes quantités de peptides.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Les peptides comme H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH ont de nombreuses applications dans la recherche scientifique :

Chimie : Les peptides sont utilisés comme blocs de construction pour la synthèse de molécules plus complexes et comme catalyseurs dans diverses réactions chimiques.

Biologie : Les peptides jouent un rôle essentiel dans la signalisation cellulaire, les réponses immunitaires et les fonctions enzymatiques.

Médecine : Les peptides sont utilisés comme agents thérapeutiques pour traiter des maladies telles que le cancer, le diabète et les maladies infectieuses.

Industrie : Les peptides sont utilisés dans le développement de nouveaux matériaux, cosmétiques et additifs alimentaires.

Mécanisme d'action

Le mécanisme d'action des peptides comme this compound dépend de leur séquence et de leur structure spécifiques. Généralement, les peptides exercent leurs effets en interagissant avec des cibles moléculaires spécifiques, telles que les récepteurs, les enzymes ou d'autres protéines. Ces interactions peuvent activer ou inhiber diverses voies de signalisation, conduisant à des réponses biologiques spécifiques.

Applications De Recherche Scientifique

Biochemical Applications

1. Peptide Synthesis and Modification

- H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH is commonly used as a model peptide in studies of peptide synthesis. Its sequence allows for the investigation of structure-activity relationships (SAR), aiding in the development of new peptide analogs with enhanced properties .

2. Protein-Protein Interactions

- The peptide plays a significant role in studying protein-protein interactions, particularly in signaling pathways where it may act as a ligand for specific receptors. This aspect is crucial for understanding cellular mechanisms and developing targeted therapies .

Pharmaceutical Research

1. Drug Development

- Research indicates that this compound can be utilized in drug development, particularly in creating selective ligands for receptors involved in metabolic disorders. Its structure facilitates modifications that can enhance binding affinity and specificity .

2. Therapeutic Applications

- The compound has been investigated for its potential therapeutic applications, including its role in modulating immune responses and its effectiveness as a biomarker for certain diseases. Studies have shown that modifications to the peptide can lead to improved therapeutic profiles .

Case Studies

Mécanisme D'action

The mechanism of action of peptides like H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH depends on their specific sequence and structure. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can activate or inhibit various signaling pathways, leading to specific biological responses.

Comparaison Avec Des Composés Similaires

Composés similaires

H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH : est similaire à d'autres peptides dont les séquences contiennent de la sérine, de la thréonine, de la phénylalanine, de l'histidine, de la proline et de l'arginine.

Sémiglutide : Un agoniste du récepteur du peptide-1 de type glucagon utilisé pour traiter le diabète de type 2.

Exénatide : Un autre agoniste du récepteur du peptide-1 de type glucagon utilisé pour la gestion du diabète.

Unicité

L'unicité de this compound réside dans sa séquence spécifique et l'activité biologique qui en résulte. La séquence de chaque peptide détermine sa structure, sa fonction et ses interactions avec les cibles moléculaires, ce qui le distingue des autres peptides.

Activité Biologique

H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH, a peptide composed of seven amino acids, has garnered attention in the field of biochemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The peptide sequence this compound includes:

- Serine (Ser) : Involved in various enzymatic reactions and protein interactions.

- Threonine (Thr) : Plays a role in protein phosphorylation.

- Phenylalanine (Phe) : Contributes to protein structure and function.

- Histidine (His) : Important for enzyme active sites and buffering.

- Proline (Pro) : Impacts protein folding and stability.

- Arginine (Arg) : Known for its role in nitric oxide synthesis and immune response.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The peptide may act as an inhibitor for various enzymes, including angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure. Studies have shown that peptides with similar structures exhibit significant ACE inhibitory activity, suggesting potential antihypertensive effects .

- Antimicrobial Properties : Research indicates that peptides derived from similar sequences can exhibit antimicrobial activity against a range of pathogens, including bacteria and viruses. This property is particularly important in developing new antibiotics .

- Neuroprotective Effects : Some studies suggest that peptides like this compound may influence neuronal signaling pathways, potentially offering protective effects against neurodegenerative diseases .

- Immunomodulation : The presence of arginine in the sequence is associated with enhanced immune responses. This peptide may modulate immune cell activity, influencing inflammation and immune system regulation .

Case Studies

- Antihypertensive Activity :

- Antimicrobial Efficacy :

- Neuroprotective Potential :

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing H-Ser-Thr-Phe-Thr-His-Pro-Arg-OH with high purity?

- Methodology : Solid-phase peptide synthesis (SPPS) is standard for oligopeptides like this compound. Post-synthesis purification via reversed-phase HPLC is critical to isolate the target peptide from truncated sequences or impurities. Characterization should include mass spectrometry (MS) for molecular weight confirmation and NMR for structural validation .

- Data Quality Control : Use LC-MS to monitor synthesis efficiency and purity thresholds (>95%). Compare retention times with standards to confirm identity .

Q. How can researchers validate the secondary structure of this compound in solution?

- Approach : Circular dichroism (CD) spectroscopy is ideal for detecting α-helical or β-sheet conformations. For higher resolution, nuclear Overhauser effect spectroscopy (NOESY) in NMR can identify specific hydrogen bonding and side-chain interactions .

- Contradiction Management : If CD and NMR data conflict, assess solvent conditions (e.g., pH, temperature) or consider aggregation artifacts. Repeat experiments under varied buffer systems .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this peptide?

- Design : Use cell-based assays (e.g., receptor-binding studies or enzyme inhibition) relevant to the peptide’s hypothesized function. For example, if targeting a kinase, employ fluorescence-based kinase activity assays. Include positive/negative controls and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How to resolve discrepancies between in vitro bioactivity and in vivo efficacy for this compound?

- Hypothesis Testing : Evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) using radiolabeled peptides in animal models. If in vitro activity does not translate, consider metabolic instability or poor membrane permeability. Modify the peptide backbone (e.g., D-amino acid substitution) and retest .

- Data Interpretation : Apply multivariate statistical analysis to correlate structural modifications with functional outcomes. Use tools like principal component analysis (PCA) to identify critical variables .

Q. What strategies optimize experimental design for studying structure-activity relationships (SAR) of this peptide?

- Framework : Adopt the PICO framework:

- P opulation: Target protein/receptor

- I ntervention: Peptide analogues with sequence variations

- C omparison: Wild-type peptide activity

- O utcome: Binding affinity or enzymatic inhibition .

Q. How to address low reproducibility in peptide stability studies under physiological conditions?

- Method Refinement : Standardize buffer composition (e.g., mimic blood plasma pH and ionic strength) and use protease inhibitors to prevent degradation. Employ LC-MS/MS for quantitative degradation product analysis .

- Statistical Rigor : Use a power analysis to determine sample size adequacy. Report confidence intervals for stability half-lives to highlight variability .

Methodological Resources

- Data Collection : Follow guidelines for instrument calibration and metadata documentation (e.g., HPLC gradient profiles, NMR acquisition parameters) to ensure cross-lab reproducibility .

- Question Formulation : Leverage frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

- PAA-Driven Research : Use Google’s "People Also Ask" to identify understudied aspects of peptide research, such as "How does proline residue conformation affect bioactivity?" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.